1-p-Menthene-8-thiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylcyclohex-3-en-1-yl)propane-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18S/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPCOAKGRYBBMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)(C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052458 | |
| Record name | 2-(4-Methylcyclohex-3-en-1-yl)propane-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid with aroma and taste of grapefruit in dilute solution | |
| Record name | 1-p-Menthene-8-thiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/132/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
37.00 °C. @ 0.10 mm Hg | |
| Record name | p-Menth-1-ene-8-thiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035703 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly soluble in water, soluble in fat | |
| Record name | 1-p-Menthene-8-thiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/132/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.948 (20°) | |
| Record name | 1-p-Menthene-8-thiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/132/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
71159-90-5 | |
| Record name | 1-p-Menthene-8-thiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71159-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-p-Menthene-8-thiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071159905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclohexene-1-methanethiol, .alpha.,.alpha.,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(4-Methylcyclohex-3-en-1-yl)propane-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,4-trimethylcyclohex-3-ene-1-methanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-P-MENTHENE-8-THIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AT54D0N8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | p-Menth-1-ene-8-thiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035703 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Chemodiversity
Identification and Distribution in Botanical Sources
1-p-Menthene-8-thiol is prominently identified as the primary chemical constituent responsible for the distinctive aroma of grapefruit (Citrus paradisi Macfayden). wikipedia.orgresearchgate.netscispace.comacs.orgacs.org This compound is present in grapefruit juice at parts-per-billion (ppb) levels or even lower. researchgate.netscispace.com Research indicates that the (+)-(R) enantiomer of this compound is specifically responsible for the pleasant, fresh grapefruit aroma. wikipedia.orgscribd.comacs.org Its detection threshold is remarkably low, reported as 0.000034 ng/L in air, classifying it among the lowest odor thresholds ever recorded for a naturally occurring food odorant. acs.org Other reported thresholds include 2×10⁻⁵ ppb and 0.1 ng/L, further highlighting its high potency. wikipedia.orgresearchgate.netacs.orgacs.org
Table 1: Odor Thresholds of this compound
| Odor Threshold Value | Unit | Source |
| 0.000034 | ng/L | acs.org |
| 2×10⁻⁵ | ppb | wikipedia.org |
| 0.1 | ng/L | researchgate.net |
| 10⁻¹ | ppt | acs.orgacs.org |
Beyond grapefruit, this compound has been detected in a variety of other fruits, contributing to their unique flavor profiles. It is found in fruits such as guava, orange, and pomelo. researchgate.net Furthermore, it contributes to the "tropical fruit" flavor category and has been identified in mango, blackcurrant, passion fruit, and raspberry. acs.orgfragranceu.comgoogle.com Its presence in these diverse botanical sources underscores its role as a significant aroma compound across different fruit species.
Table 2: Botanical Sources of this compound
| Fruit/Plant Species | Contribution to Aroma |
| Grapefruit (Citrus paradisi) | Primary characteristic aroma wikipedia.orgresearchgate.netscispace.comacs.orgacs.org |
| Guava | Aroma contributor researchgate.net |
| Orange | Aroma contributor researchgate.net |
| Pomelo | Aroma contributor researchgate.net |
| Mango | Ripeness character fragranceu.com |
| Blackcurrant | Ripeness character fragranceu.com |
| Passion fruit | Tropical fruit character acs.org |
| Raspberry | Aroma contributor google.com |
| Other Tropical Fruits | General tropical fruit flavor acs.orgfragranceu.comgoogle.com |
Variability in Natural Concentrations and Factors Influencing Abundance
The natural concentrations of this compound in fruits are typically low, often at the microgram per liter (µg/L) level. researchgate.net The abundance and concentration of this volatile compound are influenced by a combination of agronomic and technological factors. Agronomic factors include the specific variety of the fruit, prevailing climatological conditions during growth, and the stage of ripening. researchgate.netnih.gov
Technological factors also play a crucial role, encompassing harvest and post-harvest treatments, as well as various processing and storage conditions. researchgate.net For instance, studies on thermal concentration processes have shown complex effects on volatile compounds. While total volatiles may decrease, this compound can exhibit unique behavior, sometimes being found exclusively in reconstituted concentrates, suggesting its relative stability or formation pathways during processing. researchgate.net The quality of the aroma is directly linked to both the concentration and specific composition of volatiles present within the fruit. nih.gov
Biosynthetic Pathways and Precursors
Proposed Metabolic Routes and Enzymatic Considerations
The precise and complete biosynthetic pathways for 1-p-Menthene-8-thiol in natural systems are still under investigation, but several proposed metabolic routes and enzymatic considerations have been identified. It is suggested that this compound can be generated from isoprenoid precursors, potentially involving amino acids or hydrogen sulfide (B99878) researchgate.net. Unlike some other volatile thiols, this compound is known to occur in the intact plant (e.g., Vitis vinifera) and does not primarily derive from cysteine or glutathione (B108866) S-conjugate precursors unipd.itresearchgate.net.
One significant route for obtaining monoterpene thiols, including this compound, involves the reduction of thiiranes researchgate.netmdpi.com. A method for the directed synthesis of racemic this compound (thiol 4 in some schemes) has been described, proceeding through an oxirane intermediate (oxirane 132) and an isothiouronium salt (isothiouronium salt 133) researchgate.netmdpi.com. Specifically, the sequential reflux of an epoxide, such as trans-limonene-1,2-epoxide (epoxide 137), with thiourea (B124793) and sodium carbonate leads to the corresponding thiirane (B1199164) (thiirane 139). The subsequent reduction of this thiirane ring, for instance by lithium aluminum hydride, yields the thiol mdpi.comprepchem.com. While this describes a synthetic protocol, it provides insights into potential enzymatic transformations that could occur in biological systems, involving epoxidation and subsequent sulfur incorporation and reduction steps.
Role of Limonene (B3431351) and Hydrogen Sulfide in Formation
A key pathway for the formation of this compound explicitly involves the reaction between limonene and hydrogen sulfide (H₂S) unipd.itsciencemadness.org. This direct addition reaction has been demonstrated in synthetic contexts and is considered a primary route in nature.
Studies on the addition of H₂S to limonene, often catalyzed by Lewis acids such as aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃), show the formation of this compound researchgate.netmdpi.comsciencemadness.orgcapes.gov.br. This reaction, however, can proceed with limited regioselectivity and may be accompanied by numerous side reactions, including the rearrangement of the terpene skeleton, particularly with bicyclic systems researchgate.netmdpi.com. For instance, the AlCl₃-catalyzed addition of H₂S to limonene can yield this compound along with other thiols and main products like sulfides resulting from intramolecular cyclization researchgate.netmdpi.com. Similarly, α-pinene can also react with H₂S under these conditions to yield this compound and other products, sometimes involving pinene-menthane rearrangement mdpi.comcapes.gov.br.
The direct synthesis of this compound from limonene via the addition of hydrogen sulfide has been proposed in patents, although the reaction conditions can be harsh, and product separation challenging google.com.
Table 1: Examples of Limonene and H₂S Reaction Yields
| Reactants | Catalyst | Products (Examples) | Yields (where specified) | Reference |
| Limonene + H₂S | AlCl₃ | Thiols (2-5), Sulfides (6, 7) | Low yields for thiols | researchgate.netmdpi.com |
| Limonene + H₂S | AlBr₃ or EtAlCl₂ | p-Menth-1-en-8-thiol | - | sciencemadness.orgcapes.gov.br |
| Thiirane 131 (from Oxirane 132) | LiAlH₄ reduction | This compound (thiol 4) | Moderate yield | mdpi.comprepchem.com |
Relationship to Broader Monoterpene Metabolism
This compound is a member of the monoterpenoid family, which are C10 compounds derived from isoprene (B109036) units. Its formation from limonene, a widely distributed monoterpene, directly integrates it into the broader network of monoterpene metabolism foodb.cacontaminantdb.ca. Monoterpenes are synthesized via the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, leading to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the universal precursors for all terpenoids. Limonene synthase, for example, converts geranyl pyrophosphate (GPP), a common monoterpene precursor, into limonene.
The subsequent conversion of limonene to this compound highlights a specific branch of monoterpene metabolism that introduces a sulfur atom, leading to the formation of monoterpene thiols. These sulfur-containing monoterpenoids are a distinct class of natural flavors mdpi.comresearchgate.net. The reactivity of monoterpenes with hydrogen sulfide, sometimes leading to rearrangements or side products, underscores the complexity and versatility of monoterpene transformations in both biological and synthetic contexts researchgate.netmdpi.com. The study of this compound contributes to the understanding of how diverse functional groups are introduced into the core monoterpene skeleton, leading to compounds with significant organoleptic properties.
Chemical Synthesis Methodologies
Conventional Approaches to Monoterpene Thiol Synthesis
Conventional synthetic strategies for monoterpene thiols often rely on established organic reactions, adapting them to the specific structural features of monoterpenes.
One method for the directed synthesis of racemic 1-p-Menthene-8-thiol (referred to as thiol 4 in some literature) involves the reduction of thiiranes, which are often derived from corresponding oxiranes. This pathway typically proceeds through an isothiouronium salt intermediate. For instance, a reported method describes the sequential reflux of an epoxide (oxirane 132) with thiourea (B124793) and sodium carbonate (Na₂CO₃) to yield the corresponding thiirane (B1199164) (thiirane 131). The subsequent reduction of this thiirane with lithium aluminum hydride (LiAlH₄) affords this compound in a moderate yield. mdpi.comencyclopedia.pubresearchgate.net
An analogous protocol for obtaining a related racemic thiol (thiol 5) involved synthesizing the thiirane (thiirane 134) from an oxirane (oxirane 135) using the N,N-dimethylthioformamide (DMTF)–trifluoroacetic acid (TFA) system as a reagent. mdpi.comencyclopedia.pub The reductive cleavage of the thiirane ring of cis-1,2-epithio-p-menth-8-ene (thiirane 139), derived from cis-1,2-limonene-1,2-epoxide (epoxide 138) via the DMTF-TFA system, readily yields thiols, with one of them (thiol 142) being isolated in pure form. However, the reduction of trans-1,2-epithio-p-menth-8-ene (thiirane 140) was reported to give a lower yield of thiol 144 (37%). mdpi.comencyclopedia.pub
Formation of an oxirane from a suitable monoterpene precursor.
Conversion of the oxirane to a thiirane, often via an isothiouronium salt or DMTF-TFA system.
Reduction of the thiirane to the desired thiol.
Table 1: Synthesis of Thiiranes and Thiols via Oxirane Intermediates
| Starting Material (Oxirane) | Reagent System for Thiirane Formation | Thiirane Intermediate | Reducing Agent | Product Thiol (this compound or Analog) | Reported Yield (%) | Reference |
| Oxirane 132 | Thiourea, Na₂CO₃ | Thiirane 131 | LiAlH₄ | Racemic Thiol 4 | Moderate | mdpi.comencyclopedia.pubresearchgate.net |
| Oxirane 135 | DMTF-TFA | Thiirane 134 | Not specified | Racemic Thiol 5 | Not specified | mdpi.comencyclopedia.pub |
| cis-Limonene-1,2-epoxide 138 | DMTF-TFA | Thiirane 139 | Not specified | Thiol 142 (isolated pure) | Not specified | mdpi.comencyclopedia.pub |
| trans-Limonene-1,2-epoxide 137 | DMTF-TFA | Thiirane 140 | Not specified | Thiol 144 | 37 | mdpi.comencyclopedia.pub |
Another conventional approach involves the thiolation of halogenated α-terpineol. This method utilizes α-terpineol as a raw material, which undergoes a halogenation reaction followed by a thiolation reaction. Subsequently, alkaline hydrolysis under the action of sodium hydroxide (B78521) (NaOH) generates this compound. google.com
A specific procedure outlines the addition of thiourea to a solution of halogenated α-terpineol in 95% ethanol. The reaction proceeds at temperatures ranging from 30-80°C for 1-6 hours. After evaporating the ethanol, an excess of 10% NaOH aqueous solution is added, and the mixture is refluxed for 1-3 hours under a nitrogen atmosphere. The organic layer is then separated, washed, dried, and subjected to reduced pressure distillation to obtain the desired this compound. This method has been reported to yield this compound as a colorless oil with a boiling point of 70-72°C at 1 mmHg, achieving a yield of 50%. google.com The raw materials and reagents used in this synthesis are readily available, and the process is characterized by a short reaction period and low cost, leading to a high total yield. google.com
Table 2: Thiolation of Halogenated α-Terpineol
| Starting Material | Intermediate Step | Thiolation Reagents & Conditions | Hydrolysis Reagent & Conditions | Product | Yield (%) | Reference |
| α-Terpineol | Halogenation | Thiourea, 95% Ethanol, 30-80°C, 1-6h | 10% NaOH (aq), Reflux, 1-3h, N₂ atmosphere | This compound | 50 | google.com |
Electrophilic Thiylation Reactions
Electrophilic thiylation reactions represent a significant class of methods for synthesizing monoterpene thiols. These reactions typically involve the electrophilic addition of hydrogen sulfide (B99878) (H₂S) or dithiols to the double bonds present in monoterpenes. mdpi.comencyclopedia.pub
However, the direct addition of H₂S to monoterpenes, especially in the presence of Lewis acids such as aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃), often suffers from a lack of selectivity. This can lead to numerous side reactions, including the rearrangement of the terpene skeleton, particularly in bicyclic systems. For example, the addition of H₂S to limonene (B3431351) catalyzed by AlCl₃ proceeds without regioselectivity, yielding multiple thiols (e.g., thiols 2-5) in low yields. Furthermore, intramolecular cyclization of thiols (e.g., thiols 4 and 5) at the double bond can occur, leading to the formation of sulfides (e.g., sulfides 6 and 7) as major by-products. mdpi.comencyclopedia.pubresearchgate.netresearchgate.net
In contrast, electrophilic thiylation of α-pinene with H₂S in the presence of AlBr₃ can lead to this compound (thiol 4) through a pinene–menthane rearrangement, which provides a carbocation intermediate that subsequently reacts with H₂S. mdpi.comencyclopedia.pubresearchgate.net The choice of Lewis acid catalyst plays a crucial role in the outcome. For instance, using a softer Lewis acid like ethylaluminum dichloride (EtAlCl₂) can stereoselectively catalyze the anti-addition of H₂S, leading to products like trans-pinane-2-thiol. Conversely, a strong Lewis acid such as boron trifluoride diethyl etherate (BF₃·Et₂O) can induce a Wagner–Meerwein rearrangement, resulting in isobornanethiol. mdpi.comencyclopedia.pubresearchgate.net
Regioselectivity and Stereocontrol in Synthesis
Achieving high regioselectivity and stereocontrol is paramount in the synthesis of monoterpene thiols, given the complex structures and multiple reactive sites of monoterpenes. The presence of chiral centers and double bonds offers opportunities for the formation of various isomers.
The addition of H₂S to monoterpenes often lacks regioselectivity, as observed in the AlCl₃-catalyzed reaction with limonene, which produces a mixture of isomeric thiols. mdpi.comencyclopedia.pubresearchgate.netresearchgate.net However, certain electrophilic thiylation reactions can exhibit stereo- and regioselectivity. For instance, the ene reaction of terpenes (such as α- and β-pinenes, 2- and 3-carenes, and α-thujene) with N-sulfinylbenzenesulfonamide has been reported to proceed stereo- and regioselectively, forming adducts that, upon reduction, yield corresponding allyl thiols. mdpi.comencyclopedia.pub
The stereochemical outcome can be significantly influenced by the catalyst. As mentioned, the use of EtAlCl₂ in the electrophilic thiylation of α-pinene leads to trans-pinane-2-thiol via anti-addition, demonstrating stereocontrol. mdpi.comencyclopedia.pubresearchgate.net The synthesis of neomenthanethiol via thioacetic acid (AcSH) from menthol (B31143) tosylate involves an Sₙ2 mechanism, resulting in an inversion of the chiral center, leading to diastereomerically pure thiol. mdpi.comencyclopedia.pub
For this compound itself, the (R)-enantiomer is primarily responsible for the characteristic grapefruit aroma, while the (S)-enantiomer has a weaker and non-specific odor. wikipedia.orgalfa-chemistry.com The ability to synthesize specific enantiomers or control the ratio of enantiomers is crucial for applications where the sensory properties are critical. Studies on the gas chromatographic separation of this compound enantiomers using chiral stationary phases have confirmed these distinct odor profiles. alfa-chemistry.com
Optimization of Synthetic Pathways for Yield and Purity
Optimization of synthetic pathways for this compound aims to maximize the yield of the desired product while ensuring high purity and minimizing the formation of undesirable by-products. This involves careful selection of reagents, reaction conditions, and purification techniques.
In the reduction of thiiranes, lithium aluminum hydride (LiAlH₄) is a commonly employed reducing agent, yielding the thiol in moderate to good yields. For example, the reduction of thiirane 131 with LiAlH₄ yielded thiol 4 in a moderate yield. mdpi.comencyclopedia.pubresearchgate.net The synthesis of this compound from a thiirane intermediate by reduction with LiAlH₄ in tetrahydrofuran (B95107) (THF) has been reported to achieve a 69% yield after fractional distillation. prepchem.com
The thiolation of halogenated α-terpineol, as described, offers a relatively high total yield (50%) due to the ease of obtaining raw materials and reagents, coupled with a simple process and shortened reaction cycle. google.com
Further optimization strategies include:
Catalyst Selection: The choice of catalyst can significantly impact both yield and selectivity. Using specific Lewis acids or other catalysts can direct the reaction towards the desired product and minimize skeletal rearrangements or side reactions. mdpi.comencyclopedia.pubresearchgate.net
Temperature and Solvent Control: Precise control over reaction temperature and solvent can influence reaction rates, equilibrium, and the formation of specific isomers. For instance, the deacylation of thioacetates can be optimized by controlling temperature and co-solvents to achieve higher yields. mdpi.comencyclopedia.pub
Purification Techniques: Techniques such as fractional distillation, column chromatography, and enantioselective gas chromatography are essential for isolating and purifying the target compound and its enantiomers, ensuring high purity for specific applications. alfa-chemistry.comprepchem.comcftri.res.in
These optimization efforts are crucial for the industrial production of this compound, ensuring cost-effectiveness and product quality.
Stereochemical Investigations
Enantiomeric Forms and Their Isolation
1-p-Menthene-8-thiol exists as a pair of enantiomers, designated as (R)-1-p-menthene-8-thiol and (S)-1-p-menthene-8-thiol. alfa-chemistry.com The arrangement of the substituents around the chiral center at the C4 position of the cyclohexane ring determines the R or S configuration. It is the (+)-(R) enantiomer that is primarily responsible for the characteristic aroma of grapefruit. wikipedia.org
The synthesis of this compound typically results in a racemic mixture, containing equal amounts of both the (R) and (S) enantiomers. mdpi.com The isolation of the individual enantiomers from this mixture for research and sensory analysis is primarily achieved through preparative enantioselective chromatography. This technique allows for the physical separation of the two enantiomers, enabling the study of their individual properties. alfa-chemistry.com Synthetic methods for monoterpene thiols often involve multi-step processes, such as the electrophilic addition of hydrogen sulfide (B99878) to monoterpenes or the nucleophilic substitution of corresponding alcohols. mdpi.com
Enantioselective Chromatographic Separation Techniques
The analytical separation of the enantiomers of this compound is accomplished using enantioselective gas chromatography (GC). alfa-chemistry.com This high-resolution technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation.
Researchers have successfully employed cyclodextrin-based CSPs for this purpose. Specific phases that have proven effective include heptakis(2,3-di-O-methyl-6-O-TBDMS)-β-cyclodextrin and heptyl(2,3-di-O-methyl-6-O-TBDMS)-β-cyclodextrin. alfa-chemistry.com The eluent from the chiral column can be directed to both a detector, such as a flame ionization detector (FID) or mass spectrometer (MS), and a sniffing port for sensory analysis (GC-Olfactometry). alfa-chemistry.com
Detailed parameters from a successful enantioselective GC separation are presented in the table below.
Table 1: Gas Chromatography Parameters for Enantioselective Separation
| Parameter | Value |
|---|---|
| Chiral Stationary Phase | Heptakis(2,3-di-O-methyl-6-O-TBDMS)-β-cyclodextrin diluted in PS 268 |
| Column Dimensions | 30 m x 0.23 mm i.d., df 0.25 µm |
| Carrier Gas | Hydrogen |
| Column Head Pressure | 62 kPa |
| Injector Temperature | 240°C |
| Injection Mode | Splitless |
| Temperature Program | 100°C for 2 min, then increase 2°C/min to 200°C |
| Detector (Flame Photometry) | 280°C |
| Retention Time (S)-enantiomer | 23.9 min |
| Retention Time (R)-enantiomer | 25.4 min |
| Chiral Resolution (α) | 3.1 |
Data sourced from Lehmann et al. (1995) as cited in Alfa Chemistry. alfa-chemistry.com
Sensory Evaluation of Enantiomers in Research Contexts
The distinct difference in the sensory properties of the this compound enantiomers is a classic example of chiral specificity in olfaction. perfumerflavorist.com Sensory evaluations are typically conducted using enantioselective gas chromatography-olfactometry (GC-O), which allows trained panelists to assess the odor of each enantiomer as it elutes from the GC column. alfa-chemistry.com
Research has consistently shown that the (R)-enantiomer possesses the potent and characteristic grapefruit aroma. wikipedia.orgalfa-chemistry.com In contrast, the (S)-enantiomer is described as having a weaker and non-specific odor. alfa-chemistry.com Some studies characterize the (S)-enantiomer's scent as more fruity and less sulfury than its (R)-counterpart. leffingwell.com
The odor detection threshold, which is the lowest concentration of a substance that can be detected by the human nose, differs significantly between the two enantiomers. The (+)-(R) enantiomer has one of the lowest detection thresholds ever recorded for a natural compound, highlighting its extreme potency. wikipedia.org
Table 2: Sensory Properties and Odor Thresholds of this compound Enantiomers
| Enantiomer | Odor Description | Odor Threshold (in water) |
|---|---|---|
| (R)-(+)-1-p-menthene-8-thiol | Potent, characteristic grapefruit aroma wikipedia.orgalfa-chemistry.com | 2 x 10⁻⁵ ppb (0.00002 ppb) wikipedia.orgleffingwell.com |
| (S)-(-)-1-p-menthene-8-thiol | Weaker, non-specific odor; more fruity, less sulfury alfa-chemistry.comleffingwell.com | 8 x 10⁻⁵ ppb (0.00008 ppb) leffingwell.com |
These findings underscore the importance of stereochemistry in the field of flavor and fragrance chemistry. The subtle difference in the three-dimensional arrangement of atoms in the (R) and (S) enantiomers leads to vastly different interactions with olfactory receptors, resulting in their distinct perceived aromas.
Structure Odor Activity Relationship Soar Studies
Impact of Structural Modifications on Sensory Perception
Modifications to the chemical structure of 1-p-Menthene-8-thiol significantly impact its odor profile. While many synthesized derivatives exhibited low odor thresholds, none were able to fully replicate the distinct grapefruit-like quality of the parent compound. nih.govthegoodscentscompany.comfishersci.ca Generally, tertiary thiols, such as this compound, tend to exhibit lower odor thresholds compared to their primary or secondary analogues, indicating a critical role for the tertiary thiol group in odor potency. nih.govfishersci.nl
Influence of Double Bond Hydrogenation on Perceptual Thresholds
The presence of the unsaturated double bond within the p-menthene backbone is crucial for the extreme potency of this compound. Hydrogenation of this double bond, leading to the formation of 1-p-menthan-8-thiol, results in a dramatic increase in the odor threshold, by approximately 13,000-fold. nih.govthegoodscentscompany.comfishersci.cabmrb.iosigmaaldrich.com This significant reduction in potency highlights the indispensable role of the unsaturated backbone in maintaining the compound's characteristic aroma impact. For instance, 1-p-menthan-8-thiol exhibits an odor threshold of 0.45 ng/L and is described with a weaker citrus and earthy aroma, a stark contrast to its unsaturated counterpart. nih.gov
Positional Effects of the Thiol Group on Sensory Efficacy
The position of the thiol (-SH) group is another critical determinant of sensory efficacy. Relocating the thiol group into the cyclohexene (B86901) ring or altering its position on the side chain drastically diminishes the aroma impact and modifies the odor quality. nih.govthegoodscentscompany.comfishersci.cabmrb.io For example:
2-Mercapto-p-menth-1-ene , with the thiol group at position 2, has an odor threshold of 1.2 ng/L and is described as rubber-like and burnt. nih.gov
3-Mercapto-p-menth-1-ene , where the thiol group is incorporated into the cyclohexene ring, shows an odor threshold of 2.8 ng/L and is characterized by mushroom-like and soapy notes. nih.gov
These findings underscore that the specific tertiary thiol group at the 8-position of the p-menthene skeleton is fundamental to the unique grapefruit aroma and exceptionally low odor threshold of this compound. nih.gov
Comparative Sensory Analysis of Analogue Compounds
Comparative sensory analysis with various analogues further emphasizes the unique olfactory properties of this compound.
Saturated derivatives, such as 8-mercapto-p-menthan-3-one , while retaining some citrus notes, lack the complexity and characteristic grapefruit aroma of the parent compound. nih.gov 8-Mercapto-p-menthan-3-one has an odor threshold of 0.12 ng/L and is described with citrus and herbal notes. nih.gov
Comparison with corresponding terpene alcohols, like α-terpineol, reveals significant differences in both potency and odor quality. The odor thresholds for α-terpineol enantiomers are substantially higher: (R)-α-terpineol at 4600 ng/L and (S)-α-terpineol at 570 ng/L. bmrb.io Their odor qualities are also distinct, described as lilac-like and fir-like, respectively.
Despite the synthesis of numerous mercapto-containing p-menthane (B155814) and 1-p-menthene derivatives, none of the 34 compounds investigated in one study achieved the extremely low odor threshold or the specific grapefruit-like aroma quality of this compound. nih.govthegoodscentscompany.comfishersci.ca While some saturated and aromatic analogues exhibited similar scents, the majority of other compounds were described with less desirable aromas, such as sulfury, rubber-like, burnt, soapy, or mushroom-like. thegoodscentscompany.comfishersci.ca
The enantiomeric forms of this compound also exhibit differences in their sensory characteristics. The (S)-enantiomer has an odor threshold of 6.6 × 10⁻⁶ ng/L, while the (R)-enantiomer has a slightly higher threshold of 9 × 10⁻⁵ ng/L. bmrb.iouni.lu Although one source suggests the (R)-enantiomer has a formative effect on natural grapefruit odor and the (S)-enantiomer is weaker and non-specific thegoodscentscompany.com, another describes the (S)-enantiomer as possessing a more fruity and less sulfury note than its (R)-enantiomer. sigmaaldrich.com These observations highlight the subtle yet significant impact of stereochemistry on odor perception.
Table 1: Odor Thresholds and Qualities of this compound and Selected Analogues
| Compound Name | Structural Modification / Description | Odor Threshold (ng/L in air) | Odor Quality |
| This compound | Parent compound (racemate) | 0.000034 nih.govthegoodscentscompany.comfishersci.cabmrb.iosigmaaldrich.com | Sulfurous, grapefruit, citrusy nih.govthegoodscentscompany.comfishersci.cathegoodscentscompany.comthegoodscentscompany.comepo.org |
| (S)-1-p-Menthene-8-thiol | Enantiomer | 6.6 × 10⁻⁶ bmrb.iouni.lu | Grapefruit, more fruity, less sulfury sigmaaldrich.com / Weaker, non-specific thegoodscentscompany.com |
| (R)-1-p-Menthene-8-thiol | Enantiomer | 9 × 10⁻⁵ bmrb.iouni.lu | Grapefruit, less fruity, more sulfury sigmaaldrich.com / Formative grapefruit effect thegoodscentscompany.com |
| 1-p-Menthan-8-thiol | Hydrogenated double bond | 0.45 nih.gov | Weaker citrus, earthy nih.gov |
| 8-Mercapto-p-menthan-3-one | Saturated backbone, ketone group | 0.12 nih.gov | Citrus, herbal nih.gov |
| 2-Mercapto-p-menth-1-ene | Thiol group at position 2 | 1.2 nih.gov | Rubber-like, burnt nih.gov |
| 3-Mercapto-p-menth-1-ene | Thiol group in cyclohexene ring | 2.8 nih.gov | Mushroom-like, soapy nih.gov |
| (R)-α-Terpineol | Corresponding alcohol, (R)-enantiomer | 4600 bmrb.io | Lilac-like |
| (S)-α-Terpineol | Corresponding alcohol, (S)-enantiomer | 570 bmrb.io | Fir-like |
Advanced Analytical Methodologies
Chromatographic Techniques for Identification and Quantification
Chromatographic methods coupled with selective detection are indispensable tools for unraveling the intricate aroma profiles of natural products and for precisely quantifying key odorants like 1-p-Menthene-8-thiol.
Gas Chromatography–Olfactometry (GC-O)
Gas Chromatography–Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose, acting as a highly selective detector. This method is particularly valuable for identifying potent aroma compounds present at concentrations below the detection limits of conventional instrumental detectors nih.govfragranceu.com. This compound, with its exceptionally low odor threshold (as low as 0.000034 ng/L in air), is an exemplary compound whose identification was significantly aided by GC-O nih.govnih.govfragranceu.com. GC-O facilitates "sensory-directed chemical analysis," allowing researchers to focus time-consuming identification efforts on only the most odor-active regions of a chromatogram nih.govfragranceu.com. Factors critical for optimizing GC-O analysis include the extraction method, precise GC instrument conditions, the design and operation of the odor port, and rigorous methods for recording GC-O data while controlling for human assessor bias through experimental design and trained panels sigmaaldrich.com.
Gas Chromatography–Sulfur Chemiluminescence Detection (GC-SCD)
Gas Chromatography–Sulfur Chemiluminescence Detection (GC-SCD) offers high selectivity and sensitivity specifically for sulfur-containing compounds, making it an ideal choice for the analysis of volatile thiols. This detector operates by converting sulfur compounds into sulfur monoxide (SO), which then reacts with ozone to produce electronically excited sulfur dioxide (SO₂). The light emitted as SO₂ returns to its ground state is detected by a photomultiplier tube, providing a highly specific signal for sulfur easychem.orgwikipedia.org. GC-SCD has been successfully applied for screening and quantifying various volatile thiols, including this compound, in complex matrices such as fruits and wines fishersci.dknih.govfishersci.nl. The coupling of GC-O with GC-SCD allows for the simultaneous identification of odor-active compounds and confirmation of their sulfur content, providing a comprehensive understanding of the sulfur volatile profile nih.gov.
Two-Dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GC×GC-TOF/MS)
Two-Dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GC×GC-TOF/MS) represents a significant advancement for the comprehensive analysis of complex volatile mixtures. This technique employs two capillary columns with different stationary phase polarities, connected in series, to provide enhanced separation power compared to conventional one-dimensional GC fishersci.nl. The effluent from the first column is rapidly modulated onto the second, resulting in a highly structured two-dimensional chromatogram. The Time-of-Flight Mass Spectrometry (TOF/MS) detector offers rapid data acquisition rates, allowing for the capture of narrow peaks generated by the second dimension, along with full mass spectral information for confident identification fishersci.nl. GC×GC-TOF/MS has been instrumental in the identification of this compound and other novel mercaptans in various fruits and wines, providing detailed analytical and sensory data for confirmation nih.govfishersci.nlthegoodscentscompany.comnih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For trace analysis of compounds like this compound, which is present in very low quantities (e.g., ~5-100 ng/g in grapefruit juice), GC-MS offers a robust solution nih.gov. While flame ionization detectors (FIDs) are generally not sensitive or selective enough for these trace levels, GC-MS, particularly when operated in Selected Ion Monitoring (SIM) mode, can effectively quantitate this compound nih.gov. For instance, using m/z 170 (the molecular weight of this compound) in SIM mode, GC-MS has demonstrated effectiveness comparable to sulfur-specific detectors, capable of quantifying very low levels with minimal sample preparation (e.g., using only 30 mL of juice compared to 1000-5000 mL for other methods) nih.govnih.gov. This approach provides a viable alternative to more expensive sulfur-specific detectors for routine laboratory analysis nih.gov.
Challenges in Volatile Thiol Analysis in Complex Matrices
The analysis of volatile thiols in complex matrices presents several inherent challenges that necessitate specialized analytical approaches:
Low Concentrations: Volatile thiols are often present at extremely low concentrations, typically in the nanogram per liter (parts per trillion) range, which is well below the detection limits of many standard analytical techniques easychem.orgthegoodscentscompany.comfishersci.ca.
High Reactivity and Instability: The sulfhydryl (–SH) group in thiols is highly reactive, making these compounds prone to oxidation, isomerization, rearrangement, and disulfide bond formation, particularly during sample preparation and analysis easychem.orgthegoodscentscompany.comwikipedia.orguni.lu. This instability can lead to significant losses and inaccurate quantification easychem.org.
Complex Matrices: Food and beverage matrices are compositionally diverse, containing a multitude of other volatile and non-volatile metabolites that can interfere with thiol detection easychem.orgthegoodscentscompany.comwikipedia.org. Matrix effects can heavily influence the isolation and detection of odorants, requiring extensive clean-up steps easychem.orgthegoodscentscompany.com.
Similar Chemical Structures: The presence of various thiols with similar chemical structures within the same matrix can make selective separation and identification challenging thegoodscentscompany.com.
Requirement for Specific Detectors: Due to their low content and specific chemical properties, the detection of volatile sulfides often necessitates the use of highly sensitive and selective detectors, such as sulfur chemiluminescence detectors (SCD) or pulsed flame photometric detectors (PFPD), which can be expensive and require specialized setup nih.govwikipedia.orgfishersci.ca.
Sample Preparation and Enrichment Strategies for Research
Given the challenges associated with volatile thiol analysis, efficient and selective sample preparation and enrichment strategies are crucial for accurate research findings. These strategies aim to isolate, concentrate, and often stabilize the target thiols from the complex matrix.
Non-Specific Extraction: Initial isolation can involve routine extraction techniques such as headspace solid-phase microextraction (HS-SPME), solid-phase extraction (SPE), liquid-liquid extraction (LLE), purge and trap (P+T), and vacuum distillation easychem.org. While these methods are broadly applicable, they may not offer the necessary selectivity or enrichment factor for ultra-trace thiols.
Selective Extraction with Metal Ions: Historically, thiols have shown strong affinity for metal ions like mercury (Hg+) and silver (Ag+) due to the reactivity of their sulfhydryl group. This property has been leveraged in selective extraction procedures, although these methods can be time-consuming and may involve hazardous reagents easychem.orgfishersci.ca. Affinity chromatography, for example, using resins like Affi-Gel 501 (which contains phenylmercuric acetate), has been developed to simplify the selective extraction step by capturing thiols from extracts easychem.org.
Derivatization Techniques: Derivatization involves chemically modifying the thiol group to enhance volatility, improve stability, or increase detector response easychem.orgfishersci.cauni.lu. Common derivatizing agents include p-hydroxymercuribenzoate (B1229956) (p-HMB), pentafluorobenzyl bromide (PFBBr), and ethyl propiolate (ETP) easychem.org. Derivatization can make thiols more amenable to GC-MS analysis by converting them into more stable and less reactive forms. However, these procedures often require careful pH adjustment and can be laborious, with a risk of thiol oxidation during the process easychem.org.
Stable Isotope Dilution Assay (SIDA): For quantitative analysis, Stable Isotope Dilution Assay (SIDA) is considered a gold standard. This method involves adding a known amount of a stable isotope-labeled analogue of the target thiol to the sample at an early stage of preparation. This internal standard behaves chemically identically to the analyte throughout the sample preparation and analysis, compensating for any losses or matrix effects, thereby leading to highly accurate quantification easychem.org.
General Thiol Enrichment Strategies: In broader biochemical research, especially for studying cysteine-based reversible modifications in proteins, strategies involve blocking unmodified free thiols (e.g., with N-ethylmaleimide), followed by selective reduction of the modified cysteines to free thiols using specific reagents. These newly exposed thiols can then be captured using thiol-affinity resins (e.g., Thiopropyl Sepharose 6B) for subsequent analysis by techniques like LC-MS/MS, offering increased specificity and a simpler workflow compared to other methods wikipedia.orgchemtunes.com.
These advanced analytical methodologies and sample preparation strategies are continuously refined to overcome the inherent challenges in volatile thiol analysis, enabling a deeper understanding of compounds like this compound and their impact on various natural systems.
Compound Names and PubChem CIDs
Biological Activity and Biomedical Relevance
Antioxidant Potential and Related Mechanisms
1-p-Menthene-8-thiol, as a member of the monoterpene thioderivatives, is known to exhibit antioxidant activity. researchgate.netmdpi.com Thiols, characterized by their reduced sulfur molecules, play significant roles in both plant and animal systems. The highly nucleophilic nature of the thiol group enables participation in various biological redox processes, including the modulation of oxidative stress. researchgate.net Low-molecular-weight (LMW) thiols, a class to which this compound belongs, are highly reactive compounds crucial for maintaining cellular redox homeostasis due to the reactivity of their nucleophilic sulfur groups. researchgate.net Specifically, this compound has been noted for its ability to scavenge free radicals and mitigate oxidative stress. researchgate.net
Antimicrobial Properties (e.g., Antifungal, Antibacterial)
Monoterpene thioderivatives, encompassing this compound, are recognized for possessing antifungal and antibacterial properties. researchgate.netmdpi.com The mechanism of action attributed to this compound in this context involves the disruption of microbial cell membranes, leading to the inhibition of both bacterial and fungal growth. researchgate.net The incorporation of sulfur functional groups into the structure of biologically active terpenes, such as in this compound, often results in an enhancement of the antimicrobial activity compared to the original terpenes. This highlights the significance of the thiol moiety in conferring these protective effects against various microorganisms.
Role in Cellular Redox Homeostasis and Stress Responses
The maintenance of cellular redox homeostasis is a fundamental biological process, and low-molecular-weight thiols, including this compound, are central to this balance. researchgate.net The highly reactive nucleophilic sulfur groups inherent to these compounds enable their deep involvement in cellular redox processes. researchgate.net The thiol moiety is considered one of the most potent nucleophilic groups within a cell, playing a primary role in regulating cellular redox homeostasis, modulating enzyme activity, and detoxifying reactive oxygen and nitrogen species, as well as xenobiotics. researchgate.net
Cellular and tissue damage caused by reactive oxygen species (ROS) is counteracted by the reactions between organic thiol compounds and free radicals. axxence.de The dynamic interconversion between sulfhydryl groups and disulfide bridges is critical for preserving thiol-disulfide homeostasis (TDH), a state of balance that is essential for cellular function. axxence.de TDH is integral to various cellular processes, including the response to oxidative stress, protection against oxidative damage, and the regulation of enzymatic activities. axxence.de Disruptions in mitochondrial redox balance, for instance, have been linked to the development of metabolic diseases, underscoring the importance of thiol-mediated redox regulation. The broader cellular stress response involves the activation of pro-survival pathways and the synthesis of molecules with antioxidant properties, further emphasizing the role of thiols in cellular resilience.
Implications in Detoxification Processes
Low-molecular-weight thiols contribute significantly to cellular detoxification processes. They possess the capacity to conjugate with or form complexes with various xenobiotics and toxic compounds, thereby facilitating their deactivation and removal from the biological system. researchgate.net This involves the direct detoxification of reactive oxygen/nitrogen species and other xenobiotics. researchgate.net For example, phytochelatins, which are a class of LMW thiols, are known to aid in detoxification by forming metal-phytochelatin complexes via their cysteine thiol groups, effectively sequestering heavy metals within the cytosol. researchgate.net
The metabolic transformations of thiols are also crucial for detoxification. The disulfide bond, a common product of thiol oxidation, can be reduced back to the corresponding thiol in a reversible in vivo reaction. Thiol-disulfide exchange reactions are prevalent in vivo, occurring through nucleophilic substitution by sulfur. Furthermore, thiols can undergo methylation via S-adenosylmethionine (SAM)-dependent thiol methylation, leading to the formation of thio-ethers. These thio-ethers are typically oxidized into more polar metabolites, such as sulfoxides (major) and sulfones (minor), which are then excreted from the body. The oxidation of thiols in these detoxification pathways is often catalyzed by enzymes like cytochromes P450 and flavin mono-oxygenases, primarily occurring in the liver.
Applications in Organic Synthesis and Catalysis
Utility as Chiral Auxiliaries
1-p-Menthene-8-thiol and other monoterpene thiols, such as those derived from pinane, menthane, and bornane, are effectively employed as chiral auxiliaries in asymmetric synthesis researchgate.netresearchgate.netmdpi.com. Chiral auxiliaries are indispensable tools in organic chemistry, enabling the synthesis of enantiomerically pure compounds by transiently incorporating a chiral moiety into a substrate, directing the stereochemical outcome of a reaction, and subsequently being removed caltech.edu. The chiral nature of this compound allows it to guide reactions towards the preferential formation of one enantiomer over the other, which is crucial for the pharmaceutical and fine chemical industries where stereospecificity is paramount.
Application as Derivatizing Agents and Ligands
Beyond their role as chiral auxiliaries, synthetic monoterpene thiols, including this compound, serve as effective derivatizing agents and ligands researchgate.netresearchgate.netmdpi.com. As derivatizing agents, they can be used to introduce a thiol-containing moiety into a molecule, often for analytical purposes (e.g., to improve detectability or for chromatographic separation) or to impart new chemical properties. Their ability to act as ligands is particularly significant in coordination chemistry, where they can bind to metal centers. The sulfur atom in the thiol group can form strong bonds with transition metals, influencing the electronic and steric environment around the metal center.
Role in Metal Complex Catalysis and Organocatalysis
The utility of monoterpene thiols extends to their application as chiral ligands in metal complex catalysis and as organocatalysts researchgate.netresearchgate.netmdpi.com. In metal complex catalysis, these thiols can form stable complexes with various transition metals, such as palladium or nickel, creating active catalytic species pharmacyjournal.org. The chirality of the thiol ligand can induce asymmetry in the catalyzed reactions, leading to enantioselective transformations. This is a powerful approach for synthesizing complex chiral molecules with high enantiomeric excess. In organocatalysis, this compound can directly participate in catalytic cycles without the need for a metal, leveraging its acidic proton or nucleophilic sulfur atom to activate substrates and promote reactions. This area of catalysis is gaining prominence due to its often milder reaction conditions and reduced environmental impact compared to metal-catalyzed processes.
Emerging Applications in Polymer Chemistry
Given that monoterpenes and monoterpenoids are renewable natural resources, there is a growing interest in utilizing monoterpene thiols, including this compound, as monomers for the production of new types of "green" polymers researchgate.netresearchgate.netmdpi.com. This emerging field focuses on developing sustainable polymeric materials with tailored properties. The thiol group's reactivity, particularly in reactions like thiol-ene click chemistry, makes it an attractive building block for polymer synthesis . This allows for the creation of diverse polymeric architectures with potential applications in various sectors, contributing to more environmentally friendly chemical processes and materials.
Future Research Perspectives and Methodological Advancements
Development of Sustainable Synthetic Routes
The synthesis of 1-p-menthene-8-thiol has traditionally relied on multi-step chemical processes. However, there is a growing trend towards developing more environmentally friendly and sustainable synthetic routes, driven by the principles of green chemistry. mdpi.com Monoterpenes, which are naturally abundant and renewable, are promising starting materials for the synthesis of monoterpene thiols like this compound. mdpi.comresearchgate.net
Current research efforts are exploring several avenues for sustainable synthesis:
Catalytic Reactions: The use of catalysts can enable more efficient and selective reactions, reducing waste and energy consumption. For instance, processes are being developed for the selective production of mercaptans from alcohols by reacting them with hydrogen sulfide (B99878) in the presence of a catalyst blend. google.com
Renewable Feedstocks: Utilizing readily available natural precursors, such as α-terpineol derived from turpentine, presents a more sustainable alternative to petroleum-based starting materials. google.com
Simplified Processes: Research is also focused on streamlining the synthesis process to reduce the number of steps, which can lead to lower costs and a smaller environmental footprint. google.com
| Synthesis Approach | Precursor | Key Advantages |
| Catalytic Conversion | Alcohols | One-pass conversion, potential for near isothermal conditions. google.com |
| Halogenation and Thiolation | α-terpineol | Utilizes a renewable feedstock, potential for high yield. google.com |
| Reduction of Thiiranes | Thiiranes | Directed synthesis method. mdpi.com |
Deeper Elucidation of Biological and Mechanistic Roles
While this compound is renowned for its contribution to grapefruit aroma, its broader biological and mechanistic roles are not yet fully understood. Thiols are known to play a central part in plant tolerance to abiotic stress and are involved in various physiological processes. nih.gov Future research aims to delve deeper into these functions.
Key areas for future investigation include:
Biosynthesis in Plants: A crucial area of research is the elucidation of the biosynthetic pathway of this compound in citrus plants. It is hypothesized that this compound could be generated from amino acids or hydrogen sulfide and isoprenoid precursors. researchgate.net Understanding this pathway could enable the metabolic engineering of plants to enhance desirable flavor profiles.
Role in Plant Defense and Stress Response: Thiols are integral to the antioxidant defense systems in plants. nih.gov Investigating the specific role of this compound in the response of citrus plants to environmental stressors could reveal novel biological functions.
Flavor Chemistry Mechanisms: The mechanism by which this compound imparts its potent grapefruit aroma is a subject of ongoing study. Its extremely low odor detection threshold suggests a highly specific interaction with human olfactory receptors. researchgate.netwikipedia.org
Innovations in Ultra-Trace Analytical Detection
The analysis of potent, volatile thiols like this compound in complex matrices such as food and beverages presents a significant analytical challenge. nih.gov These compounds are typically present at trace to ultra-trace concentrations and are highly reactive. nih.gov Continuous innovation in analytical methodologies is crucial for their accurate detection and quantification.
Recent and future advancements in this area include:
Enhanced Sensitivity and Selectivity: Researchers are developing more sensitive methods to accurately track thiols in various products. newfoodmagazine.comfoodprocessing.com.au This includes modifying sample preparation techniques and employing tandem mass spectrometry to achieve maximal detection. newfoodmagazine.comfoodprocessing.com.au
Automated and Solvent-Less Processes: To improve safety and efficiency, automated and solvent-less analytical processes are being developed. These methods aim to assess thiols at very low concentrations without the use of potentially harmful substances. newfoodmagazine.comfoodprocessing.com.au
Advanced Chromatographic Techniques: Gas chromatography coupled with mass spectrometry (GC-MS) is a leading technique for volatile thiol analysis. mdpi.comcabidigitallibrary.org Innovations in enantioselective gas chromatography are enabling the separation and sensory evaluation of the different enantiomers of this compound. alfa-chemistry.com
| Analytical Technique | Key Features | Application |
| Tandem Mass Spectrometry | High sensitivity and selectivity for detecting and measuring compounds. newfoodmagazine.comfoodprocessing.com.au | Analysis of thiols in beer and wine. newfoodmagazine.comfoodprocessing.com.au |
| Automated, Solvent-Less Processes | Safer, quicker, and simpler sample processing. newfoodmagazine.com | Assessment of thiols at very low concentrations. foodprocessing.com.au |
| Enantioselective GC-Olfactometry | Separation and sensory evaluation of pure enantiomers. alfa-chemistry.com | Determining the odor contribution of different stereoisomers. alfa-chemistry.com |
Computational Chemistry and Molecular Modeling for Structure-Function Relationships
Computational chemistry and molecular modeling are becoming indispensable tools for understanding the relationship between the chemical structure of this compound and its potent odor activity. These methods provide insights that can guide the synthesis of novel flavor compounds and help predict their sensory properties.
Future research in this domain will likely focus on:
Structure-Odor Activity Relationship (SOAR) Studies: Comprehensive studies are being conducted to understand how modifications to the structure of this compound affect its odor threshold and quality. acs.orgacs.orgnih.gov These studies involve synthesizing a range of related compounds and evaluating their sensory properties. acs.orgacs.orgnih.gov
Olfactory Receptor Interaction Modeling: The interaction between odor molecules and olfactory receptors is a key determinant of odor perception. nih.gov Molecular modeling can be used to predict these interactions and understand why small structural differences can lead to significant changes in odor. nih.gov
Predictive Odor Models: By combining data from SOAR studies and olfactory receptor modeling, researchers aim to build predictive models that can forecast the odor of a molecule based on its structure. nih.gov This could revolutionize the discovery and design of new flavor and fragrance ingredients.
| Research Area | Methodology | Key Findings and Goals |
| Structure-Odor Activity Relationship | Synthesis and sensory evaluation of analogs. acs.orgacs.orgnih.gov | Hydrogenation of the double bond or moving the mercapto group increases the odor threshold. acs.orgnih.gov |
| Olfactory Receptor Interaction | Molecular modeling and simulation. nih.gov | Predicting the binding of odor molecules to specific olfactory receptors to understand odor perception. nih.gov |
| Predictive Odor Modeling | Machine learning and QSAR. nih.gov | Developing models to predict the odor of a molecule from its structural features. nih.gov |
Q & A
Q. Q1. What analytical techniques are most effective for identifying and quantifying 1-p-Menthene-8-thiol in complex matrices like food or essential oils?
Answer: Gas chromatography-olfactometry (GC-O) combined with mass spectrometry (GC-MS) is critical due to the compound's ultra-low odor threshold (0.000034 ng/L in air). Sensory-directed chemical analysis is recommended: GC-O pinpoints aroma-active regions, while GC-MS identifies structural features. Dilution analysis (e.g., aroma extract dilution analysis) prioritizes potent odorants, reducing false positives . Enantioselective GC is essential for separating (+)-(R) and (–)-(S) enantiomers, which differ in sensory thresholds (0.02 vs. 0.08 ng/mL in water) .
Q. Q2. How does this compound contribute to flavor profiles in natural products like grapefruit juice or fermented teas?
Answer: In grapefruit juice, it is a key character-impact compound but requires synergistic interaction with β-ionone, nootkatone, and methoxy pyrazines for a holistic aroma . In fermented teas (e.g., Fuzhuan brick tea), it dominates the flavor profile during fungal fermentation stages, suggesting microbial pathways influence its formation . Quantifying its dynamic concentration changes via time-series GC-MS is critical for mapping flavor evolution .
Q. Q3. What are the structural features of this compound that correlate with its extreme odor potency?
Answer: The tertiary thiol group in the side chain (C8 position) and the p-menthene backbone are critical. Hydrogenation of the double bond increases the odor threshold by 100-fold, indicating the unsaturated structure is vital. Modifications (e.g., moving the thiol group into the ring or altering substituents) reduce potency, confirming the necessity of the native configuration .
Advanced Research Questions
Q. Q4. How do enantiomers of this compound differ in sensory properties, and what methodologies resolve these differences in academic studies?
Answer: The (+)-(R) enantiomer has a lower threshold (0.02 ng/mL) and a more "natural" grapefruit aroma compared to the (–)-(S) form. Enantioselective GC-olfactometry with chiral stationary phases (e.g., cyclodextrin derivatives) is required for separation. Sensory panels must use triangle tests to statistically validate perceived differences, as subtle variations can influence flavor authenticity .
Q. Q5. What experimental design frameworks (e.g., PICOT, PEO) are suitable for studies investigating contradictory roles of this compound in flavor systems?
Answer: For studies reconciling its role as a standalone impact compound vs. a synergistic component:
- PICOT : Define Population (e.g., grapefruit volatiles), Intervention (concentration gradients of this compound), Comparison (flavor profiles with/without co-odorants), Outcome (sensory scores), Time (short-term vs. aging effects).
- PEO : Population (fermented tea metabolites), Exposure (microbial action), Outcome (kinetics of thiol formation).
Multi-omics approaches (e.g., metabolomics with machine learning) can resolve contradictions by modeling odorant interactions .
Q. Q6. How can researchers address challenges in replicating studies on this compound synthesis or detection, given its instability and low abundance?
Answer: Key strategies:
- Synthesis : Use inert atmospheres (N₂/Ar) to prevent oxidation. Confirm purity via NMR (e.g., δ 1.28 ppm for C8-SH) and LC-MS.
- Detection : Employ stable isotope dilution analysis (SIDA) with deuterated internal standards to correct for losses during extraction .
- Storage : Acidify samples (pH 3–4) and store at –80°C to minimize degradation .
Q. Q7. What methodological pitfalls arise when analyzing this compound in trace concentrations, and how can they be mitigated?
Answer: Common issues:
- Matrix interference : Solid-phase microextraction (SPME) fibers may adsorb competing volatiles. Use selective adsorbents (e.g., divinylbenzene/carboxen) and validate recovery rates via spike-and-recovery tests .
- False positives : Co-eluting sulfur compounds (e.g., dimethyl sulfide) can mimic signals. Confirm identity via high-resolution MS (HRMS) and retention index matching against databases .
Q. Q8. How do structural analogs of this compound inform structure-odor relationship (SOR) models, and what limitations exist in extrapolating these findings?
Answer: Analogs with saturated backbones (e.g., p-menthane-8-thiol) or aromatic rings show higher odor thresholds (e.g., 0.1–10 ng/L) and divergent qualities (rubbery, sulfury). SOR models must account for 3D conformational flexibility; molecular docking with olfactory receptor OR1A1 reveals steric and electronic constraints absent in vitro assays. Limitations include poor correlation between in vitro receptor activation and human sensory data .
Data Contradiction & Replication Challenges
Q. Q9. How should researchers reconcile studies that identify this compound as the sole impact compound versus those emphasizing multi-component interactions?
Answer: Contradictions arise from matrix complexity and sensory protocol differences. To resolve:
Q. Q10. What frameworks guide meta-analysis of conflicting data on this compound’s stability or biosynthetic pathways?
Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies with:
- Robust controls : E.g., microbial fermentation studies with axenic cultures vs. mixed consortia .
- Transparent protocols : Raw GC-MS/MS data and synthetic routes must be publicly accessible for replication .
Meta-regression can quantify heterogeneity sources (e.g., extraction methods, geographic origin of samples) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
